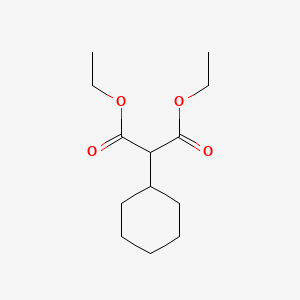

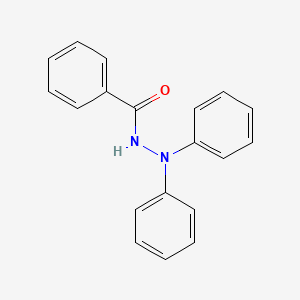

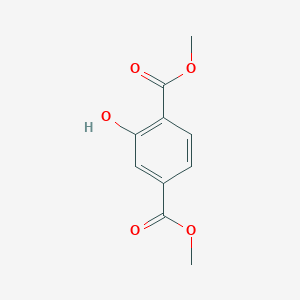

![molecular formula C9H17NS B1295961 8-Methyl-1-thia-4-azaspiro[4.5]decane CAS No. 31404-03-2](/img/structure/B1295961.png)

8-Methyl-1-thia-4-azaspiro[4.5]decane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

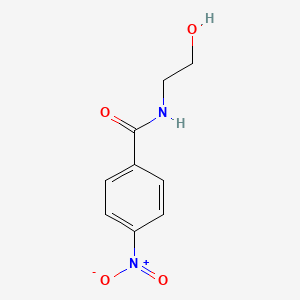

“8-Methyl-1-thia-4-azaspiro[4.5]decane” is a chemical compound with the CAS Number: 31404-03-2 . It has a molecular weight of 171.31 . The compound is a liquid and should be stored under inert gas .

Synthesis Analysis

The synthesis of 1-thia-azaspiro[4.5]decane derivatives involves a one-pot three-component reaction . This includes the condensation of ketones, aromatic amines, and mercaptoacetic acid in dry benzene . The thioglycoside derivatives of the synthesized compounds were created by glycosylation reactions using acetylated glycosyl bromides .

Molecular Structure Analysis

The molecular formula of “8-Methyl-1-thia-4-azaspiro[4.5]decane” is C9H17NS . It contains a total of 29 bonds; 12 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 sulfide .

Physical And Chemical Properties Analysis

“8-Methyl-1-thia-4-azaspiro[4.5]decane” is a liquid . It has a molecular weight of 171.31 . The compound should be stored under inert gas .

科学研究应用

Anticancer Activity

8-Methyl-1-thia-4-azaspiro[4.5]decane: derivatives have been synthesized and studied for their potential anticancer properties. These compounds have shown moderate to high inhibition activities against various cancer cell lines, including HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) . The research indicates that these compounds could be promising candidates for developing new chemotherapeutic agents.

Synthesis of Thiazolopyrimidine Derivatives

The compound serves as a precursor in the synthesis of thiazolopyrimidine derivatives. These derivatives are of interest due to their structural similarity to several nucleotide bases and potential biological activities . The synthesis involves glycosylation reactions using acetylated glycosyl bromides, leading to the formation of thioglycoside derivatives.

1,3,4-Thiadiazole Thioglycosides Synthesis

Another application is the synthesis of 1,3,4-thiadiazole thioglycosides. These compounds are synthesized from the 8-Methyl-1-thia-4-azaspiro[4.5]decane derivatives and have shown promising results in various biological assays . The thiadiazole ring is a common motif in many drugs and is known for its antimicrobial and anti-inflammatory properties.

Development of Selective Anticancer Agents

The compound’s derivatives are being researched for their selectivity in targeting cancer cells while minimizing side effects on normal cells. This selectivity is crucial for reducing the toxicity associated with chemotherapy . The ongoing research aims to find novel selective anticancer agents that can overcome drug resistance and decrease drug activity issues.

Chemotherapy Drug Development

The thiazolidine ring system, which is integrated into 8-Methyl-1-thia-4-azaspiro[4.5]decane , is a key feature in many approved chemotherapeutic agents. Drugs such as Pioglitazone and Epalrestat contain this nucleus in their structure, highlighting the importance of this compound in the development of new chemotherapy drugs .

Antimycobacterial Activity

Research has also been conducted on the antimycobacterial activity of derivatives of 8-Methyl-1-thia-4-azaspiro[4.5]decane . These studies are crucial for discovering new treatments for diseases like tuberculosis . The findings could lead to the development of new antimycobacterial agents with improved efficacy and reduced resistance.

安全和危害

作用机制

Target of Action

The primary targets of 8-Methyl-1-thia-4-azaspiro[4It has been associated with anticancer activity , suggesting that it may interact with targets involved in cell proliferation and survival.

Mode of Action

The exact mode of action of 8-Methyl-1-thia-4-azaspiro[4It is known to be involved in the synthesis of thiazolopyrimidine and 1,3,4-thiadiazole compounds . These compounds have been associated with various biological activities, including anticancer effects .

Biochemical Pathways

The biochemical pathways affected by 8-Methyl-1-thia-4-azaspiro[4Its role in the synthesis of thiazolopyrimidine and 1,3,4-thiadiazole compounds suggests that it may influence pathways related to these structures .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Methyl-1-thia-4-azaspiro[4It is known to be a liquid at room temperature , which could influence its absorption and distribution.

Result of Action

The molecular and cellular effects of 8-Methyl-1-thia-4-azaspiro[4It has been associated with anticancer activity , suggesting that it may induce cell death or inhibit cell proliferation in certain cancer types.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 8-Methyl-1-thia-4-azaspiro[4It is recommended to be stored under inert gas , indicating that exposure to oxygen or other reactive gases may affect its stability.

属性

IUPAC Name |

8-methyl-1-thia-4-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NS/c1-8-2-4-9(5-3-8)10-6-7-11-9/h8,10H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSMXZFIYFMBQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CC1)NCCS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methyl-1-thia-4-azaspiro[4.5]decane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

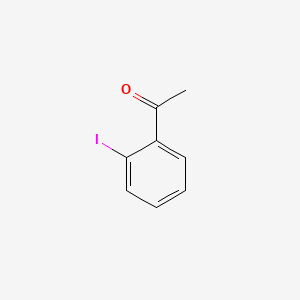

![4,6-Difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B1295893.png)